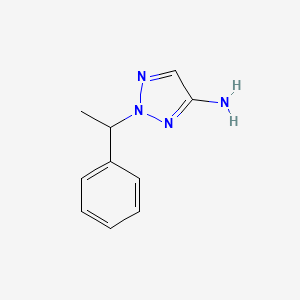

2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(1-phenylethyl)triazol-4-amine |

InChI |

InChI=1S/C10H12N4/c1-8(9-5-3-2-4-6-9)14-12-7-10(11)13-14/h2-8H,1H3,(H2,11,13) |

InChI Key |

RGLIOHGPQYWFPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2N=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Phenylethyl 2h 1,2,3 Triazol 4 Amine

Direct Cycloaddition Routes to 2H-1,2,3-Triazole-4-amines

The formation of the 2H-1,2,3-triazole-4-amine scaffold through direct cycloaddition reactions is a primary strategy for its synthesis. These methods involve the construction of the triazole ring from acyclic precursors in a single key step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants for N2-Selectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.govnih.gov However, achieving N2-substitution, as required for 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine, necessitates modified approaches. Standard CuAAC reactions between a terminal alkyne and an organic azide (B81097), such as (1-azidoethyl)benzene, would predominantly lead to the 1,4-regioisomer.

To favor the formation of the N2-substituted product, alternative strategies within the CuAAC framework have been explored. One such approach involves three-component reactions where the alkyne, azide source (like sodium azide), and an electrophile are combined in a one-pot synthesis. For instance, a three-component reaction of an unactivated terminal alkyne, allyl carbonate, and trimethylsilyl (B98337) azide under Pd(0)-Cu(I) bimetallic catalysis has been shown to produce N-allyltriazoles, which can be subsequently deallylated. organic-chemistry.org Furthermore, the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles has been achieved through a Cu-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde. frontiersin.orgnih.gov These examples highlight the potential of multi-component CuAAC variants to access N2-substituted triazoles, although the direct synthesis of N-phenylethyl substituted analogs with a C4-amino group remains a specific challenge.

The regioselectivity of the CuAAC is highly dependent on the reaction mechanism, which involves the formation of a copper(I) acetylide intermediate. nih.gov The nature of the reactants, ligands, and reaction conditions can influence the regiochemical outcome. While the 1,4-isomer is kinetically favored in the standard CuAAC, certain catalytic systems or substrate modifications can steer the reaction towards the less common 1,5- or N2-substituted products. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce 1,5-disubstituted triazoles. nih.gov

Metal-Free Cycloaddition Strategies for Regioselective 1,2,3-Triazole Formation

Metal-free 1,3-dipolar cycloaddition reactions between azides and alkynes, often referred to as Huisgen cycloadditions, typically require elevated temperatures and result in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govresearchgate.net To achieve regioselectivity in the absence of a metal catalyst, activated alkynes or specialized reaction conditions are often necessary. The use of strained cycloalkynes can facilitate metal-free cycloadditions under milder conditions. nih.gov

For the synthesis of substituted 1,2,3-triazoles, including those with an amine functionality, organocatalytic approaches have emerged as a viable metal-free alternative. researchgate.net For example, the reaction of β-keto esters or acetylacetone (B45752) with alkyl azides in the presence of a base like potassium carbonate in DMSO has been shown to produce tri- and disubstituted 1-alkyl-1H-1,2,3-triazoles. researchgate.net While these methods provide a pathway to N-substituted triazoles, achieving specific N2-substitution with a C4-amino group requires careful selection of starting materials and reaction conditions.

Multi-Component Reactions (MCRs) Incorporating Azide and Amine Functionalities

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govnih.gov Several MCRs have been developed for the synthesis of 1,2,3-triazole derivatives. A notable example is the one-pot, three-component synthesis of N2-substituted-1,2,3-triazoles from chalcones, sodium azide, and halogenated aromatics using cuprous oxide. frontiersin.org This method demonstrates the feasibility of constructing the N2-substituted triazole core in a single step.

The synthesis of fused 1,2,3-triazoles has also been achieved through a sequence of an MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov This strategy involves designing the MCR in such a way that the product contains both an azide and an alkyne functionality, which then undergo an intramolecular cyclization to form the fused triazole ring system. nih.gov While not directly applicable to the synthesis of the non-fused target compound, this approach underscores the versatility of MCRs in triazole synthesis.

Post-Synthetic Functionalization Approaches for the 2H-1,2,3-Triazol-4-amine Core

An alternative synthetic strategy involves the initial formation of a 1,2,3-triazole ring, which is subsequently functionalized to introduce the desired substituents at the N2 and C4 positions.

Selective N-Alkylation and Arylation at the N2 Position of the Triazole Ring

The selective functionalization of the N2 position of a 1,2,3-triazole is a significant synthetic challenge, as direct alkylation or arylation of an NH-triazole often yields a mixture of N1 and N2 isomers. researchgate.net Generally, N1 alkylation is kinetically favored due to the higher electron density at this position, while the N2-substituted isomer is often the thermodynamically more stable product. researchgate.net The presence of substituents at the C4 and C5 positions can also influence the regioselectivity of N-functionalization. researchgate.net

To overcome this challenge, methods for the highly N2-selective arylation of 1,2,3-triazoles have been developed. A palladium-catalyzed system using sterically hindered biaryl phosphine (B1218219) ligands has been shown to achieve excellent N2-selectivity (95-99%) in the arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles with aryl bromides, chlorides, and triflates. nih.govnih.gov Theoretical calculations suggest that the high N2-selectivity is a result of a more favorable kinetic profile for the formation of the N2-arylated product. nih.gov This methodology could potentially be adapted for the N-alkylation with a 1-phenylethyl group.

Another strategy involves the use of directing groups or pre-functionalized triazoles. For instance, a 1,2,3-triazole bearing bromine atoms at the 4 and 5 positions can direct alkylation to the N2 position. These bromine atoms can then be subsequently removed or transformed into other functional groups. researchgate.net

Functionalization of the C4-Position to Introduce Amine Groups

The introduction of an amine group at the C4 position of a pre-formed 2-(1-phenylethyl)-2H-1,2,3-triazole represents another key post-synthetic modification. While the direct amination of a C-H bond at the C4 position is challenging, other functional groups at this position can be converted to an amine. For example, a 4-bromo-2-substituted-1,2,3-triazole could potentially undergo a nucleophilic substitution reaction with an amine source.

Alternatively, the synthesis can start with a molecule that already contains the C4-amino functionality. For instance, 4-amino-1,2,3-triazole can serve as a starting material, which would then require selective N2-alkylation with (1-phenylethyl) halide. The challenge, as mentioned previously, would be to control the regioselectivity of the N-alkylation.

A novel approach to C-N bond formation involves the use of 1,2,3-triazoles as leaving groups in SNAr-Arbuzov reactions for the synthesis of C6-phosphonated purine (B94841) derivatives. beilstein-journals.org This indicates the potential for activating the C-positions of the triazole ring for nucleophilic substitution, which could be explored for the introduction of an amino group.

Derivatization of the C4-Amine Group (e.g., Acylation, Schiff Base Formation)

The primary amine at the C4 position of the 2H-1,2,3-triazole ring is a versatile functional handle for further molecular elaboration through derivatization. Standard reactions such as acylation and Schiff base formation are readily applicable to this moiety, enabling the synthesis of a diverse library of compounds.

Acylation: The reaction of the 4-amino group with acylating agents such as acetyl chloride or acetic anhydride (B1165640) introduces an acyl group. This transformation is typically carried out in the presence of a base in an inert solvent. For instance, the addition of acetyl chloride to a solution of an aminotriazole in a solvent like dry benzene (B151609) can yield the corresponding N-acyl derivative chemmethod.com.

Schiff Base Formation: The condensation of the C4-amine with various aldehydes and ketones results in the formation of Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, in a protic solvent like ethanol (B145695) chemmethod.comnih.gov. A wide array of aromatic aldehydes can be used, leading to products with diverse substitution patterns on the newly formed imine nih.govmdpi.com. The formation of the azomethine group (C=N) is a key feature of these derivatives and can be confirmed by spectroscopic methods mdpi.com.

The table below summarizes typical conditions for Schiff base formation with aminotriazoles, which are applicable to this compound.

Table 1: Representative Conditions for Schiff Base Formation

| Amine Substrate | Carbonyl Compound | Solvent | Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Ethanol | Glacial Acetic Acid | Reflux | chemmethod.com |

| 3-Amino-1,2,4-triazole | Various Aromatic Aldehydes | Ethanol | - | Ultrasound (3-5 min) | nih.gov |

Asymmetric Synthesis and Stereochemical Control of this compound

The stereochemistry of the 1-phenylethyl group is a critical aspect of the target molecule. Achieving high enantiomeric purity requires specific asymmetric synthesis strategies or resolution techniques.

Chiral Auxiliary-Mediated Synthetic Pathways

In the context of this compound, the chiral (1-phenylethyl) group itself can be considered as originating from a chiral precursor that directs the stereochemistry of the final molecule. The most straightforward approach to obtaining an enantiomerically pure product is to start with an enantiomerically pure building block.

In this strategy, a chiral starting material, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, is used sigmaaldrich.com. This amine can be converted into the corresponding chiral azide, (R)- or (S)-1-azidoethylbenzene. This chiral azide then participates in a cycloaddition reaction to form the 1,2,3-triazole ring. Because the stereocenter is already present in the starting material and is not typically affected by the triazole formation reactions, its configuration is transferred directly to the final product. This method avoids the need for chiral catalysts or resolution steps, making it a highly efficient route to the desired enantiomer. A chiral auxiliary is a stereogenic group that is temporarily incorporated to control the stereochemical outcome of a synthesis and is later removed wikipedia.org. While the phenylethyl group is not removed here, the principle of using a predefined chiral entity to ensure the stereochemical outcome is similar.

Enantioselective Catalysis in the Construction of Chiral Triazoles

While the chirality in the target molecule resides on the N-substituent, the field of enantioselective catalysis offers powerful tools for constructing chiral triazoles, which are relevant to the broader class of such compounds nih.gov. Catalytic asymmetric click reactions, though challenging, have been developed to create stereogenic centers during the formation of the triazole or its substituents nih.gov.

Copper- and iridium-based catalytic systems have been prominent in this area. For instance, iridium-catalyzed azide-alkyne cycloaddition (IrAAC) has been used to synthesize fully substituted chiral 1,2,3-triazoles with high efficiency and regioselectivity nih.gov. Similarly, enantioselective copper-catalyzed cascade reactions have been developed to afford chiral 1,2,3-triazoles with high yields and enantiomeric excess (ee) nih.gov. Chiral phosphoric acid catalysts have also been employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles, demonstrating the utility of organocatalysis in achieving stereochemical control nih.gov.

Table 2: Examples of Catalytic Systems for Asymmetric Triazole Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Iridium Complex | Azide-Thioalkyne Cycloaddition | Exclusive regioselectivity for 1,4,5-trisubstituted triazoles | nih.gov |

| Copper/Chiral Ligand | Azidation/Click Cascade Reaction | Access to chiral 1,5-disubstituted triazoles; up to 95% ee | nih.gov |

Kinetic Resolution and Chromatographic Separation Techniques for Enantiomeric Enrichment

When a racemic mixture of this compound is synthesized, separation of the enantiomers is necessary to obtain the pure forms. Kinetic resolution and chiral chromatography are two primary methods for achieving this enantiomeric enrichment drpress.org.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a faster-reacting enantiomer from the slower one. Enzyme-catalyzed reactions are particularly effective for kinetic resolution. For example, lipases such as CalB can be used for the selective acylation of one enantiomer of a chiral alcohol or amine, allowing the acylated product and the unreacted enantiomer to be separated nih.gov. This method can produce compounds with very high enantiomeric excess (>99% ee) nih.gov.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers mdpi.comnih.gov. Polysaccharide-based CSPs are common for the separation of chiral triazoles and amines mdpi.comnih.gov. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Mobile phase composition and temperature are key parameters that can be optimized to achieve baseline resolution nih.gov.

Table 3: Chiral HPLC Separation of Triazole Fungicides (Illustrative Example)

| Compound | Chiral Column | Mobile Phase | Temperature (°C) | Reference |

|---|---|---|---|---|

| Hexaconazole | Chiralcel OD | n-Hexane/Isopropanol | 10-35 | nih.gov |

| Tebuconazole | Chiralcel OD | n-Hexane/Isopropanol | 10-35 | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to synthetic processes aims to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents nih.govresearchgate.net. The synthesis of the 1,2,3-triazole core is particularly amenable to these principles.

Solvent-Free and Water-Mediated Reaction Systems

The archetypal "click chemistry" reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient for forming the 1,2,3-triazole ring. This reaction can often be performed under environmentally benign conditions.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 1,2,3-triazoles can be effectively carried out in water, sometimes without the need for any organic co-solvents researchgate.net. Water can even promote certain reactions, leading to higher yields or selectivities beilstein-journals.org. Catalyst-free cycloadditions between enaminones and tosyl azide have been successfully performed in water at mild temperatures (e.g., 40 °C), highlighting a highly sustainable route to functionalized NH-1,2,3-triazoles beilstein-journals.org. Nickel-catalyzed syntheses of 1,5-disubstituted 1,2,3-triazoles have also been reported to proceed efficiently in water at room temperature mdpi.com.

Table 4: Examples of Water-Mediated Triazole Synthesis

| Reactants | Catalyst/Conditions | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Organic Azides + Acetylene Gas | CuI / Et3N | Water | Green solvent, good to excellent yields | researchgate.net |

| N,N-dimethylenaminones + Tosyl Azide | Catalyst-free / 40 °C | Water | Completely green, catalyst-free | beilstein-journals.org |

Microwave-Assisted and Sonochemical Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. researchgate.netias.ac.in While a direct microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, the synthesis of analogous 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives under microwave conditions provides a strong basis for its potential application.

For instance, the synthesis of various 1,2,3-triazole derivatives has been successfully achieved through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions under microwave irradiation, resulting in good yields in significantly reduced reaction times. researchgate.netias.ac.in One study reported the synthesis of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone O-((1-aryl-1H-1,2,3-triazol-4-yl)methyl) oximes using a copper(I) catalyst under microwave irradiation, highlighting the efficiency of this method. researchgate.net Another report describes a microwave-assisted one-pot synthesis of 1,2,4-triazole-3-carboxamides in high yields within 30 minutes, without the need for a catalyst. nih.gov These examples suggest that a plausible microwave-assisted route to the target compound could involve the cycloaddition of an appropriate azide and alkyne precursor, or the cyclization of a suitable intermediate.

The following table summarizes the general advantages of microwave-assisted synthesis for triazole derivatives based on literature findings.

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.govresearchgate.netias.ac.in |

| Yield | Moderate to Good | Good to Excellent | nih.govresearchgate.net |

| Conditions | Often requires higher temperatures and longer heating | Lower bulk temperatures, rapid heating | pnrjournal.com |

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source for organic synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. A facile sonochemical protocol has been developed for the synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles, affording the desired products in excellent yields within 3-5 minutes of ultrasound exposure. nih.gov The synthesis of mono- and bis-1,2,3-triazoles has also been efficiently carried out under ultrasound conditions. nih.gov These findings indicate that a sonochemical approach could be a viable and rapid method for the synthesis of this compound from appropriate precursors.

Use of Eco-Friendly Catalysts and Recyclable Catalytic Systems

The principles of green chemistry have driven the development of environmentally benign and reusable catalytic systems for the synthesis of triazoles. nih.govnih.gov Copper-based catalysts are widely used for the synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org To improve the sustainability of this process, efforts have focused on using heterogeneous and recyclable copper catalysts.

One such system involves a well-defined copper(I) isonitrile complex that acts as an efficient heterogeneous catalyst for azide-alkyne cycloadditions in water. This catalyst can be recycled for at least five runs without a significant loss of activity through simple precipitation and filtration. organic-chemistry.org Another approach utilizes copper oxide nanoparticles supported on zinc oxide (CuO/ZnO) as an efficient and recyclable catalyst for the regioselective synthesis of 1,2,3-triazoles in water. researchgate.net This catalyst is prepared by a co-precipitation method and can be recovered by simple filtration and reused in consecutive runs with no loss of activity. researchgate.net

The use of NiO/Cu₂O nanocomposites as a heterogeneous nanocatalyst for the microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles has also been reported. cu.edu.eg This system offers advantages such as easier catalyst separation and recovery. cu.edu.eg Furthermore, an amine oxidase-inspired catalyst, 1,10-phenanthroline-5,6-dione, has been used for the regioselective synthesis of 1,2,4-triazoles in the presence of a Lewis acid co-catalyst (FeCl₃) using oxygen as the terminal oxidant. This method is atom-economical and environmentally benign, producing only water and ammonia (B1221849) as by-products. rsc.org

The development of recyclable catalytic systems extends to non-metallic catalysts as well. For instance, a cross-linked chitosan (B1678972) hydrogel has been evaluated as a green biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times without a significant reduction in catalytic efficiency. mdpi.com While not directly applied to 1,2,3-triazol-4-amines, this highlights the potential of bio-based and recyclable catalysts in heterocyclic synthesis.

The table below provides an overview of some eco-friendly and recyclable catalytic systems used in the synthesis of triazole derivatives.

| Catalyst System | Reaction Type | Solvent | Key Advantages | Reference(s) |

| Copper(I) isonitrile complex | Azide-alkyne cycloaddition | Water | Heterogeneous, recyclable (at least 5 runs) | organic-chemistry.org |

| CuO/ZnO nanocatalyst | Azide-alkyne cycloaddition | Water | Heterogeneous, recyclable, high regioselectivity | researchgate.net |

| NiO/Cu₂O nanocomposites | Azide-alkyne cycloaddition | Ethanol-water | Heterogeneous, recyclable, microwave-assisted | cu.edu.eg |

| 1,10-phenanthroline-5,6-dione / FeCl₃ | Coupling of primary amine and hydrazine | Not specified | Amine oxidase-inspired, atom-economical, environmentally benign | rsc.org |

| Cross-linked chitosan hydrogel | Thiazole synthesis | Not specified | Biocatalyst, recyclable, ultrasonic irradiation | mdpi.com |

Theoretical and Computational Chemistry Studies of 2 1 Phenylethyl 2h 1,2,3 Triazol 4 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational for predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular energy, and other electronic characteristics. For 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine, QM calculations can reveal insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for optimizing molecular geometry and calculating energies. nih.gov

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation (the optimized geometry). nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified.

Studies on related N-2 substituted 1,2,3-triazoles show that the two N-N bonds in the ring are approximately equal in length, a characteristic feature of the 2H-tautomer. nih.gov The geometry of the phenylethyl and amine substituents would also be optimized to determine their most stable spatial arrangement relative to the triazole ring. The results of such a calculation would provide precise structural parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Data are hypothetical, based on typical values for related 2H-1,2,3-triazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | ~1.33 Å |

| N2-N3 | ~1.33 Å | |

| N1-C5 | ~1.35 Å | |

| N3-C4 | ~1.36 Å | |

| C4-C5 | ~1.38 Å | |

| C4-N (amine) | ~1.37 Å | |

| Bond Angles (°) | N1-N2-N3 | ~109° |

| N2-N3-C4 | ~109° | |

| N3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° | |

| C5-N1-N2 | ~110° |

From these calculations, key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio (from first principles) methods are another class of QM calculations that are typically more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used to study reaction energetics and characterize transition states. nih.gov

For this compound, ab initio calculations would be valuable for exploring its synthetic pathways or potential degradation mechanisms. For instance, these methods can be used to calculate the activation energy required for a specific reaction, providing a quantitative measure of the reaction rate. mdpi.com By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, pinpointing the precise geometry of the transition state—the highest energy point along this path. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent like water). researchgate.netnih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The phenylethyl group attached to the triazole ring has rotational freedom. MD simulations can explore the different accessible conformations (rotamers) and determine their relative populations and the energy barriers for interconversion.

Intermolecular Interactions: The amine group and the nitrogen atoms of the triazole ring are capable of forming hydrogen bonds. mdpi.com MD simulations in a protic solvent would show how the molecule interacts with its surroundings, revealing details about its solvation shell and its potential to form dimers or larger aggregates through hydrogen bonding. nih.gov

Prediction and Assignment of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. researchgate.net

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. mdpi.com By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data helps in the unambiguous assignment of each peak. nih.gov

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes (e.g., N-H stretching, C=N stretching, aromatic ring modes) to the experimental IR bands. ufv.br

Table 2: Predicted Spectroscopic Data for this compound Data are hypothetical, based on typical values for related amine-substituted triazoles and phenylethyl groups.

| Spectroscopy | Functional Group / Atom | Predicted Chemical Shift / Frequency |

| ¹H NMR (ppm) | -NH₂ (amine) | 4.5 - 5.5 |

| Triazole C5-H | 7.5 - 8.0 | |

| Phenyl-H | 7.2 - 7.4 | |

| -CH- (methine) | 5.5 - 6.0 | |

| -CH₃ (methyl) | 1.6 - 1.8 | |

| ¹³C NMR (ppm) | Triazole C4 | 145 - 150 |

| Triazole C5 | 125 - 130 | |

| Phenyl C (ipso) | 140 - 145 | |

| -CH- (methine) | 60 - 65 | |

| -CH₃ (methyl) | 20 - 25 | |

| IR Frequencies (cm⁻¹) | N-H Stretch (amine) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 2980 | |

| C=N / C=C Stretch (ring) | 1400 - 1600 |

Theoretical Investigations into Tautomerism, Aromaticity, and Electronic Properties of the Triazole Ring

The 1,2,3-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). The target compound is specified as the 2H isomer. Computational studies on the parent 1,2,3-triazole have shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov Theoretical calculations can confirm the relative stabilities of all possible tautomers of this compound, accounting for the electronic effects of the substituents.

Aromaticity is a key property of the triazole ring, contributing to its stability. This can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of the ring; a significant negative value indicates aromatic character. Such studies consistently confirm the aromatic nature of the 1,2,3-triazole system. acs.org

Further analysis of the electronic properties involves mapping the Molecular Electrostatic Potential (MEP). An MEP surface visually represents the charge distribution on the molecule, highlighting electron-rich (negative potential, typically near the nitrogen atoms and amine group) and electron-poor (positive potential) regions. This map is useful for predicting sites susceptible to electrophilic or nucleophilic attack.

Computational Exploration of Reaction Pathways and Mechanistic Intermediates for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. The most common route to synthesize 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comacs.org Although the target molecule is a 2,4-disubstituted triazole, computational studies of related cycloaddition reactions can provide mechanistic insights.

A theoretical study of the synthesis of this compound would likely involve the reaction of a corresponding azide (B81097) and an enamine or a related precursor. DFT calculations can be used to model the entire reaction coordinate. mdpi.com This would involve:

Optimizing the geometries of reactants, products, and all potential intermediates and transition states. nih.gov

Calculating the reaction energies (ΔE) and activation barriers (ΔG‡) for each step.

Confirming transition states by identifying a single imaginary frequency in the vibrational analysis.

These calculations would clarify the stepwise mechanism, identify the rate-determining step, and explain the regioselectivity of the reaction, providing a detailed molecular-level picture of how the compound is formed. researchgate.net

Based on a comprehensive review of available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound for non-clinical applications such as material performance or in vitro enzymatic interactions.

While the broader class of 1,2,3-triazole derivatives has been the subject of numerous QSAR investigations, these studies have predominantly centered on therapeutic applications, including antifungal, anticancer, and enzyme inhibition in clinical contexts. dergipark.org.trimist.manih.gov For instance, QSAR models have been developed for 1,2,3-triazole derivatives as aromatase inhibitors and for various other biological activities. dergipark.org.trresearchgate.net Similarly, computational and in silico studies have explored the potential of triazole compounds as enzyme inhibitors or antioxidants. isp.edu.pkpensoft.netresearchgate.net

However, research providing detailed data, specific descriptors, and predictive models relating the structural features of this compound to its performance in materials science or its interaction with enzymes in a non-therapeutic, in vitro setting could not be identified. The existing literature on triazoles often investigates derivatives with different substitution patterns or even the 1,2,4-triazole (B32235) isomer, and the findings are not directly transferable to the specific compound . leidenuniv.nlmdpi.comnih.govmjcce.org.mk

Consequently, the generation of data tables and a detailed discussion of research findings as requested is not possible due to the absence of published studies on this particular topic.

An Exploration of this compound in Non-Clinical Applications and Functional Material Development

The heterocyclic compound this compound is a notable member of the triazole family, a class of molecules recognized for its wide-ranging utility in various scientific and industrial fields. The specific arrangement of a chiral phenylethyl group at the N2 position of the 1,2,3-triazole ring, combined with a reactive amine at the C4 position, endows this molecule with unique properties. These features make it a valuable component in the design and synthesis of advanced materials and complex organic structures. This article explores the non-clinical applications of this compound, focusing on its role as a synthetic building block, its potential in catalysis, and its applications in the agrochemical sector.

Future Research Directions and Unexplored Avenues for 2 1 Phenylethyl 2h 1,2,3 Triazol 4 Amine

Discovery of Novel and More Sustainable Synthetic Routes

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," yet there remains a continuous drive for more sustainable and efficient synthetic protocols. iosrjournals.org Future research could focus on developing green synthetic routes to 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine, minimizing waste, and avoiding harsh reagents.

Key areas for exploration include:

Green Solvents: Investigating the use of environmentally benign solvents such as water, glycerol, or deep eutectic solvents for the synthesis. consensus.app These solvents offer a safer alternative to traditional organic solvents and can in some cases enhance reaction rates and selectivity.

Catalyst Development: Exploring novel catalytic systems, including the use of copper nanoparticles or other heterogeneous catalysts, could lead to more efficient and recyclable synthetic processes. tandfonline.com The goal would be to reduce catalyst loading and facilitate easier product purification.

Flow Chemistry: The application of continuous flow synthesis presents a significant opportunity for a safer, more scalable, and efficient production of this compound. nih.govbeilstein-journals.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purity. nih.govbeilstein-journals.org It is particularly advantageous when dealing with potentially energetic intermediates like azides. beilstein-journals.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Solvents | Reduced environmental impact, increased safety. | Screening of solvents like water, glycerol, and deep eutectic solvents. |

| Novel Catalysts | Higher efficiency, recyclability, lower cost. | Development of heterogeneous catalysts, including metal nanoparticles. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow setup. |

In-depth Mechanistic Studies of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. Future research should aim to elucidate the mechanistic details of the formation of this compound and its subsequent reactions.

This could involve a combination of:

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.netnih.govmdpi.com Such studies can help in predicting the regioselectivity of the triazole formation.

Kinetic Analysis: Experimental kinetic studies can determine reaction orders, activation energies, and the influence of various parameters on the reaction rate. nih.gov This information is essential for process optimization and scale-up.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR, can help in identifying and characterizing transient intermediates, providing direct evidence for the proposed reaction mechanisms. nih.govacs.org

Expansion into New Catalytic Systems and Processes

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for coordinating with metal centers. bohrium.comuq.edu.au This property opens up the possibility of using this compound and its derivatives in the development of novel catalysts.

Future research in this area could focus on:

Ligand Synthesis and Complexation: Synthesizing a variety of derivatives of the title compound and studying their coordination chemistry with a range of transition metals. wvu.edu

Homogeneous Catalysis: Investigating the catalytic activity of these metal-triazole complexes in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. google.comresearchgate.net The chiral phenylethyl group could be particularly interesting for applications in asymmetric catalysis.

Heterogeneous Catalysis: Immobilizing the triazole-metal complexes on solid supports to create robust and recyclable heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Development of Advanced Functional Materials with Tuned Properties

The unique electronic properties and thermal stability of the 1,2,3-triazole ring make it an attractive building block for advanced functional materials. researchgate.net

Unexplored avenues include:

Polymers: Incorporating this compound as a monomer or a functional pendant group in polymers could lead to materials with novel thermal, mechanical, or electronic properties. mdpi.comresearchgate.net

Liquid Crystals: The rigid, polarizable triazole core is a common feature in liquid crystalline materials. tandfonline.compublish.csiro.autandfonline.com The synthesis of derivatives of the title compound with appropriate structural modifications could lead to new liquid crystals with interesting mesomorphic behavior. tandfonline.compublish.csiro.au

Organic Electronics: The electron-deficient nature of some triazole systems suggests their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org

| Material Class | Potential Properties | Research Direction |

| Polymers | Enhanced thermal stability, specific electronic properties. | Polymerization of monomers derived from the title compound. |

| Liquid Crystals | Novel mesophases, tunable optical properties. | Synthesis of elongated molecules incorporating the triazole core. tandfonline.compublish.csiro.au |

| Organic Electronics | Charge transport capabilities, luminescence. | Investigation of the photophysical and electronic properties of derivatives. |

Exploration of Bioconjugation and Bio-inspired Chemistry (excluding clinical applications)

The "click" reaction used to form 1,2,3-triazoles is widely employed in bioconjugation due to its high efficiency and biocompatibility. lifechemicals.com While excluding clinical applications, there are numerous research avenues in bio-inspired chemistry.

These include:

Chemosensors: The triazole ring can act as a binding site for ions and small molecules. nih.govrsc.orgnanobioletters.comresearchgate.netcell.com Future work could involve the design and synthesis of fluorescent or colorimetric sensors based on the this compound scaffold for the detection of specific analytes.

Surface Functionalization: The compound could be used to modify the surface of biomaterials to control properties such as wettability, protein adhesion, and cell interactions for non-clinical research purposes.

Probes for Biological Systems: Derivatives of the compound could be developed as molecular probes to study biological processes in vitro, for example, by attaching a fluorescent tag to visualize specific cellular components or events.

High-Throughput Screening for Novel Non-Clinical Functional Properties and Interactions

High-throughput screening (HTS) allows for the rapid evaluation of a large number of compounds for a specific property or activity. incatt.nl This approach could be instrumental in uncovering novel applications for this compound and a library of its derivatives.

Future HTS campaigns could target:

Catalytic Activity: Screening a library of metal complexes derived from the title compound for catalytic activity in a wide range of chemical reactions. mpg.detandfonline.com

Material Properties: Rapidly assessing the properties of new polymers or liquid crystals incorporating the triazole moiety.

Binding Interactions: Screening for non-covalent interactions with various host molecules or surfaces, which could be relevant for the development of new sensors or self-assembling materials. Machine learning algorithms could be employed to accelerate the screening process and predict the properties of new candidate structures. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving triazole ring formation, followed by functionalization. For example, refluxing amine precursors (e.g., 2H-1,2,3-triazol-4-amine derivatives) with acetonitrile and isothiocyanates under controlled conditions can yield the target structure . Purification involves column chromatography (chloroform:methanol, 9.5:0.5 vol.) and crystallization from acetonitrile to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks .

- NMR and FT-IR : Confirm molecular connectivity via / NMR (e.g., aromatic protons at δ 7.2–7.6 ppm) and amine stretching vibrations (~3300–3500 cm) .

- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H] peaks matching theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Experimental Design :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC range: 0.5–8 μg/ml) .

- Biofilm inhibition : Quantify biofilm biomass reduction in methicillin-resistant Staphylococcus epidermidis via crystal violet staining .

- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with bacterial topoisomerase IV or penicillin-binding proteins .

Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during structural refinement?

- Data Analysis Strategy :

- Use SHELXL’s PART and DFIX commands to model disorder, and apply restraints to anisotropic displacement parameters .

- Validate with Mercury’s void visualization to identify unaccounted electron density, and cross-check hydrogen-bonding networks via Mogul geometry analysis .

Q. What strategies optimize the synthesis yield of this compound derivatives with varying substituents?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., nitro, halogens) enhance electrophilic substitution rates, while bulky groups (e.g., tert-butyl) may require longer reaction times .

- Reaction optimization : Use Design of Experiments (DoE) to screen solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., piperidine for Knoevenagel condensations) .

Q. How do computational models predict the interaction of this compound with biological targets?

- Computational Workflow :

- Molecular docking : Simulate binding modes with targets like DNA gyrase (PDB ID: 1KZN) using AutoDock, focusing on hydrogen bonds with triazole NH and π-π stacking with aromatic substituents .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Structural Analysis :

- Hydrogen bonding : N–H···N interactions between triazole amines and adjacent heterocycles (distance: ~2.8–3.0 Å) .

- π-Stacking : Offset face-to-face interactions between phenyl rings (centroid distances: 3.6–4.0 Å) .

- Van der Waals forces : Dominant in hydrophobic regions (e.g., tert-butyl groups) .

Q. How can researchers address discrepancies in bioactivity data across structurally similar derivatives?

- Contradiction Analysis :

- SAR studies : Compare MIC values of derivatives with varying substituents (e.g., bromo vs. nitro groups) to identify critical pharmacophores .

- Metabolic stability assays : Use hepatic microsomes to rule out rapid degradation as a cause of false-negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.